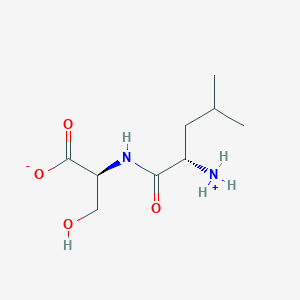

Leu-Ser

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-azaniumyl-4-methylpentanoyl]amino]-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-5(2)3-6(10)8(13)11-7(4-12)9(14)15/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDCYUQSFDQISZ-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

EDC/HOBt-Mediated Condensation

Solution-phase synthesis remains a cornerstone for dipeptide preparation due to its scalability and compatibility with diverse protecting groups. In the synthesis of lipovelutibols, researchers employed ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate carboxyl groups for fragment condensation. For Leu-Ser, a analogous approach involves protecting leucine’s α-amino group with tert-butoxycarbonyl (Boc) and activating its carboxyl moiety with EDC/HOBt. Subsequent coupling with serine’s free amino group yields Boc-Leu-Ser-OMe, which undergoes deprotection to furnish the final dipeptide.

Critical parameters include solvent choice (e.g., anhydrous dichloromethane), base (N-methylmorpholine), and reaction time (4–6 hours). Reported yields for analogous dipeptides, such as Boc-Ala-Leu-Aib-OH, exceed 65% after purification. Racemization risks are mitigated by HOBt, which suppresses oxazolone formation.

DCC/HOSu-Based Activation

Dicyclohexylcarbodiimide (DCC) paired with N-hydroxysuccinimide (HOSu) offers an alternative activation strategy. In the synthesis of Ac-Asp-Gly-Ser, this method achieved 58% yield with minimal epimerization. Applied to this compound, DCC facilitates carboxyl activation of Boc-Leu, while HOSu stabilizes the active ester. Serine’s hydroxyl group necessitates protection (e.g., tert-butyl) to prevent side reactions. Post-coupling, trifluoroacetic acid (TFA) cleavage yields this compound in high purity (>90%).

Comparative Analysis of this compound Synthesis Methods

Yield and Purity Metrics

The table below contrasts key performance indicators across methods:

Operational Considerations

-

Solution-Phase Synthesis : Requires orthogonal protecting groups and multi-step purification but offers flexibility in large-scale production.

-

Enzymatic Synthesis : Eliminates toxic reagents and racemization, yet enzyme availability and substrate specificity limit broad applicability.

Advanced Analytical Validation

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with C18 columns and trifluoroacetic acid/acetonitrile gradients confirms this compound purity (>95%). Co-injection with synthetic standards ensures identity, as demonstrated in lipovelutibol characterization.

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy resolves dipeptide structure:

Mass spectrometry (HRMS) further validates molecular integrity, with [M+H]⁺ ions matching theoretical values (e.g., 233.15 Da for this compound) .

Chemical Reactions Analysis

Types of Reactions

Leu-Ser can undergo various chemical reactions, including:

Oxidation: The serine residue can be oxidized to form serine derivatives.

Reduction: Reduction reactions can modify the functional groups on the peptide.

Substitution: The amino acid residues can participate in substitution reactions to form modified peptides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Reducing agents such as sodium borohydride can be employed.

Substitution: Nucleophilic reagents can be used to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the serine residue can lead to the formation of serine aldehyde or serine acid derivatives .

Scientific Research Applications

Leu-Ser has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.

Biology: It serves as a model compound for studying peptide interactions and functions.

Medicine: It has potential therapeutic applications due to its role in modulating biological processes.

Industry: It is used in the development of peptide-based materials and biosensors

Mechanism of Action

The mechanism of action of Leu-Ser involves its interaction with specific molecular targets in the body. The leucine residue can activate signaling pathways related to protein synthesis and cell growth, while the serine residue can participate in enzymatic reactions and neurotransmitter synthesis. These interactions can modulate various physiological processes, including metabolism, immune response, and neural function .

Comparison with Similar Compounds

Comparative Analysis of Leu-Ser with Similar Dipeptides

Structural and Functional Comparisons

Table 1: Key Differences Between this compound and Related Dipeptides

Key Findings:

- Sequence Orientation Matters : this compound and Ser-Leu exhibit distinct LC-MS profiles and anti-inflammatory peptide frequencies, demonstrating that residue order impacts function .

- Hydrophobic Partner Determines Role : Replacing Ser with Ala or Ile in Leu-X dipeptides abolishes ion channel selectivity but enhances membrane anchoring .

- Cyclization Alters Bioactivity : Cyclo-(this compound) exhibits unique natural product properties compared to linear this compound, which is more common in synthetic peptides .

Table 2: Application-Specific Comparisons

Key Findings:

- Ion Channel Efficiency : this compound’s hydrophilic Ser residue is critical for proton selectivity, unlike all-hydrophobic dipeptides like Leu-Ile .

- Therapeutic Specificity : this compound’s role in AIPs is mechanistically distinct from Leu-Glu, which relies on acidic charge interactions .

- Industrial Utility : In kallikrein assays, this compound-containing substrates outperform Thr-Val variants in sensitivity and reproducibility .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Leu-Ser, and how can synthesis efficiency be optimized?

- Methodology : Solid-phase peptide synthesis (SPPS) is widely used, with Fmoc/t-Bu protection strategies. Optimization involves adjusting coupling agents (e.g., HBTU/HOBt) and reaction times. HPLC purification (C18 columns, acetonitrile/water gradient) ensures purity ≥95% . Challenges include serine’s hydroxyl group reactivity, requiring careful orthogonal protection (e.g., trityl groups) to prevent side reactions.

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

- Methodology :

- NMR : 1H/13C NMR confirms backbone connectivity (e.g., α-proton shifts at ~3.8–4.3 ppm for serine, ~0.9 ppm for leucine methyl groups).

- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (theoretical m/z: 218.2).

- Circular Dichroism (CD) : Assesses secondary structure in aqueous solutions, though this compound’s short length limits conformational diversity .

Q. How do pH and temperature affect this compound stability in aqueous solutions?

- Methodology : Stability studies using accelerated degradation protocols (e.g., 40°C, pH 2–9) with HPLC monitoring. This compound degrades rapidly under alkaline conditions (pH >8) due to serine’s β-elimination. Buffered solutions (pH 6–7, 4°C) are optimal for storage .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved?

- Methodology :

- Meta-Analysis : Systematically review literature using tools like Google Dataset Search to identify variables (e.g., cell lines, assay protocols).

- Dose-Response Curves : Reproduce experiments with controlled parameters (e.g., HEK293 vs. HeLa cells) and statistical validation (ANOVA, p <0.05).

- Machine Learning : Apply clustering algorithms to detect patterns in conflicting datasets .

Q. What computational models best predict this compound’s interaction with enzymatic targets?

- Methodology :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model dipeptide-enzyme binding (e.g., leucine aminopeptidase).

- Docking Studies (AutoDock Vina) : Screen against PDB structures (e.g., 1LTA) to identify binding affinities (ΔG < -5 kcal/mol).

- QM/MM Hybrid Models : Validate transition states in catalytic mechanisms .

Q. How can researchers design experiments to address gaps in this compound’s pharmacokinetic (PK) profile?

- Methodology :

- In Silico ADMET Prediction : Tools like SwissADME assess absorption/distribution (e.g., LogP ~-1.2 suggests poor membrane permeability).

- In Vivo Studies : Radiolabeled this compound (14C-tagged) tracks bioavailability in rodent models, with LC-MS/MS quantification.

- Microdialysis : Monitors extracellular fluid concentrations in target tissues .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible studies?

- Methodology :

- Quality-by-Design (QbD) : Define critical process parameters (CPPs) via DOE (e.g., resin swelling time, deprotection efficiency).

- PAT (Process Analytical Technology) : Real-time FTIR monitoring of coupling reactions.

- Interlaboratory Validation : Collaborate with independent labs to standardize protocols (e.g., EurPharm peptide guidelines) .

Methodological Considerations

- Data Collection : Use structured repositories (e.g., Zenodo, ChEMBL) for raw spectral data and synthesis logs to enhance reproducibility .

- Ethical Compliance : Adhere to institutional review boards (IRBs) for in vivo studies and declare conflicts of interest .

- Literature Reviews : Prioritize primary sources (e.g., Journal of Peptide Science) over aggregator platforms to avoid biased data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.